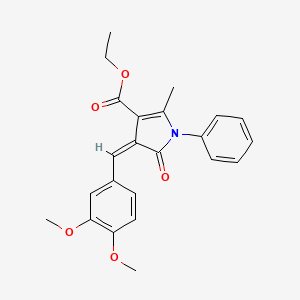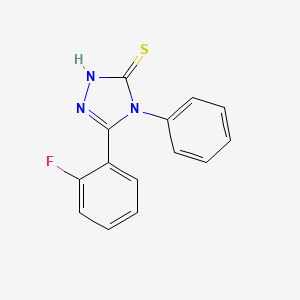![molecular formula C30H23BrN2O7 B11543324 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11543324.png)
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートは、その独特な化学構造と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾイルオキシ基とフェニルベンゾアート基を特徴とし、これらがその反応性と機能性に寄与しています。
製法
合成経路と反応条件
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートの合成は、通常、中間体の形成を含む複数のステップを伴います。このプロセスは、多くの場合、ベンゾイルオキシとフェニルベンゾアートの前駆体の調製から始まり、その後、特定の反応条件下でカップリングが行われます。これらの反応で使用される一般的な試薬には、臭素化剤、メトキシフェノキシ化合物、アセトアミド誘導体などがあります。反応条件には、ジクロロメタンやトルエンなどの溶媒を使用したり、パラジウムや銅錯体などの触媒を使用してカップリング反応を促進したりする場合があります。
工業的生産方法
工業的な環境では、この化合物の生産は、自動反応器と連続フローシステムを用いた大規模合成で行われる場合があります。これらの方法は、品質と収量の一貫性を確保しながら、汚染のリスクを最小限に抑えます。クロマトグラフィーや結晶化などの高度な精製技術を使用することが、純粋な形態で化合物を得るためには不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoyloxy and phenyl benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxyphenoxy compounds, and acetamido derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
反応の種類
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートは、以下の化学反応など、様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、特定の官能基の還元につながります。
置換: この化合物は、特定の原子または基が他の原子または基に置換される求核置換反応または求電子置換反応に関与することができます。これらの反応で一般的に使用される試薬には、ハロゲン化剤やアミンやチオールなどの求核剤などがあります。
一般的な試薬と条件
この化合物に関する反応には、多くの場合、目的の変換を達成するために特定の試薬と条件が必要です。例えば、酸化反応には酸性または塩基性の条件が必要になる場合がありますが、還元反応には、望ましくない副反応を防ぐために無水の溶媒と不活性な雰囲気が必要になる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化反応ではカルボン酸やケトンが生成される場合がありますが、還元反応ではアルコールやアミンが生成される可能性があります。置換反応では、通常、官能基が修飾された新しい誘導体が生成されます。
科学研究における用途
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートは、科学研究において幅広い用途があり、その例として以下があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されており、様々な有機合成反応における前駆体として役立っています。
生物学: この化合物は、抗菌、抗炎症、抗癌などの潜在的な生物活性について研究されています。研究者は、その作用機序を理解するために、生物学的標的との相互作用を調査しています。
医学: この化合物は、薬物開発や製剤など、潜在的な治療的用途について研究されています。その独特な構造は、バイオアベイラビリティと有効性において利点をもたらす可能性があります。
産業: 産業的な用途において、この化合物は、特定の特性を持つ特殊化学薬品、ポリマー、材料の開発に使用されています。
科学的研究の応用
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation. Its unique structure may offer advantages in terms of bioavailability and efficacy.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, polymers, and materials with specific properties.
作用機序
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な機序は、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
- 2-(ベンゾイルオキシ)-4-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアート
- 2-(ベンゾイルオキシ)-3-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアート
- 2-(ベンゾイルオキシ)-6-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアート
独自性
2-(ベンゾイルオキシ)-5-[(E)-{[2-(2-ブロモ-4-メトキシフェノキシ)アセトアミド]イミノ}メチル]フェニルベンゾアートを他の類似の化合物と区別するのは、その特定の置換パターンとベンゾイルオキシ基とフェニルベンゾアート基の両方が存在することです。
類似化合物との比較
Similar Compounds
- 2-(Benzoyloxy)-4-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-3-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-6-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
What sets 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of both benzoyloxy and phenyl benzoate groups
特性
分子式 |
C30H23BrN2O7 |
|---|---|
分子量 |
603.4 g/mol |
IUPAC名 |
[2-benzoyloxy-4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23BrN2O7/c1-37-23-13-15-25(24(31)17-23)38-19-28(34)33-32-18-20-12-14-26(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+ |
InChIキー |
JCRFPAVCSGCGEQ-KCSSXMTESA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
正規SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)
![N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)

